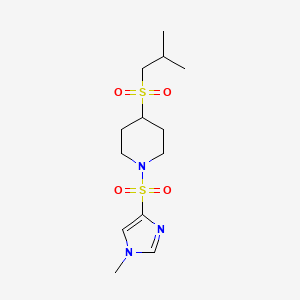

4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine

Description

4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine is a synthetic organic compound featuring a piperidine core substituted with two distinct sulfonyl groups: an isobutylsulfonyl moiety at the 4-position and a 1-methyl-1H-imidazol-4-ylsulfonyl group at the 1-position.

Properties

IUPAC Name |

1-(1-methylimidazol-4-yl)sulfonyl-4-(2-methylpropylsulfonyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O4S2/c1-11(2)9-21(17,18)12-4-6-16(7-5-12)22(19,20)13-8-15(3)10-14-13/h8,10-12H,4-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPRTJUADAVJPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CN(C=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine typically involves multi-step organic reactions

Industrial Production Methods: Industrial production of this compound often employs high-efficiency catalytic processes to ensure yield and purity. Conditions such as controlled temperature, pressure, and pH levels are crucial to optimizing the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine undergoes various chemical reactions including oxidation, reduction, and substitution reactions.

Oxidation: : It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), yielding sulfone derivatives.

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can convert sulfonyl groups to sulfinyl or thiol groups.

Major Products

The primary products from these reactions depend on the reaction conditions and reagents used. For example, oxidation may lead to more highly oxidized sulfone structures, while reduction can produce sulfide derivatives.

Scientific Research Applications

4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine has broad applications in multiple disciplines:

Chemistry: : It serves as a versatile intermediate in organic synthesis.

Biology: : This compound can be used in studying sulfonyl group interactions with biological macromolecules.

Medicine: : It is investigated for potential pharmacological effects, particularly in relation to enzyme inhibition.

Industry: : Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action for 4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine typically involves the interaction with specific molecular targets through its sulfonyl groups. These interactions can modulate the activity of enzymes or receptors, thereby influencing various biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize the properties of 4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine, we compare it with structurally related sulfonated piperidine derivatives and heterocyclic sulfonamides. Key compounds and their distinguishing features are summarized below:

Table 1: Comparative Analysis of Sulfonated Piperidine Derivatives

Key Observations:

Sulfonyl Group Diversity : The target compound uniquely combines an aliphatic (isobutyl) and heteroaromatic (imidazole) sulfonyl group, whereas analogs like those in predominantly feature aryl-sulfonyl or alkyl-sulfonyl substitutions. This dual functionality may improve binding selectivity in enzyme-active sites.

Heterocyclic Influence : The 1-methylimidazole sulfonyl group in the target compound is structurally analogous to Compound 24 , which demonstrated a molecular weight consistency (436 calculated vs. 437 experimental). This suggests that imidazole sulfonates exhibit stable synthetic reproducibility.

Biological Activity

The compound 4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine

- Molecular Formula : C₁₁H₁₅N₃O₄S₂

- Molecular Weight : 305.38 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the imidazole moiety is significant, as it is known to facilitate interactions through hydrogen bonding and electrostatic interactions with target proteins.

Potential Mechanisms:

- Opioid Receptor Modulation : Similar compounds have shown selective agonistic activity at delta-opioid receptors, suggesting potential anxiolytic and antidepressant effects .

- Inhibition of Glycine Transporters : Research indicates that related sulfonamide analogues can inhibit glycine transporters, which are crucial in neurotransmission and may influence mood regulation .

Pharmacological Effects

The biological activity of 4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine includes:

- Anxiolytic Effects : Animal studies have demonstrated that compounds with similar structures exhibit anxiolytic properties in models such as the mouse tail suspension test.

- Antidepressant Activity : In vivo evaluations have indicated that these compounds may produce antidepressant-like effects by modulating neurotransmitter systems .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 4-(isobutylsulfonyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.